molecular formula C19H18ClN5O B10988253 3-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

3-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

Cat. No.: B10988253
M. Wt: 367.8 g/mol
InChI Key: CTWGEHNIVAPHHF-UHFFFAOYSA-N
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Description

3-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a complex organic compound that features a combination of indole, triazole, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, coupling reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is unique due to its specific combination of indole, triazole, and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Biological Activity

The compound 3-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide , often referred to as a triazolo-indole derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological profiles, mechanisms of action, and its implications in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C18H16ClN5O
  • Molecular Weight : 353.8 g/mol
  • IUPAC Name : 2-(6-chloroindol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

These properties suggest a complex interaction with biological systems, primarily due to the presence of both indole and triazole moieties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The indole and triazole components can modulate enzyme activity and receptor interactions, leading to diverse biological effects such as:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production.

Pharmacological Profiles

Research indicates that the compound exhibits promising activity against several targets:

TargetActivityIC50 (µM)
ALK5 (TGF-beta receptor)Inhibition0.013
Aurora-A KinaseInhibition0.067
VEGF-induced proliferationInhibition0.30

These values highlight the compound's potency and selectivity for specific kinases involved in cancer progression and inflammation.

Antitumor Activity

In a study examining the cytotoxic effects of various indole derivatives, the target compound demonstrated significant growth inhibition in multiple cancer cell lines including HeLa and A549. The observed IC50 values were as follows:

  • HeLa : 7.01 ± 0.60 µM
  • A549 : 8.55 ± 0.35 µM

These results suggest that the compound could serve as a lead candidate for further development in anticancer therapies.

Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of indole derivatives found that this compound effectively reduced the production of pro-inflammatory cytokines in vitro. This was evidenced by a decrease in TNF-alpha levels following treatment with the compound.

Properties

Molecular Formula

C19H18ClN5O

Molecular Weight

367.8 g/mol

IUPAC Name

3-(6-chloroindol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

InChI

InChI=1S/C19H18ClN5O/c20-15-5-4-14-7-11-24(16(14)13-15)12-8-19(26)21-9-6-18-23-22-17-3-1-2-10-25(17)18/h1-5,7,10-11,13H,6,8-9,12H2,(H,21,26)

InChI Key

CTWGEHNIVAPHHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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